![molecular formula C16H19NO2 B13634913 5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
5-[(Cyclohexyloxy)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyclohexyloxy)methyl]quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol typically involves the O-alkylation of 5-chloromethylquinolin-8-ol with cyclohexanol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds smoothly, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclohexyloxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinolin-8-ol derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinolin-8-ol derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its ability to intercalate into DNA and disrupt cellular processes contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- 5-[(3-Bromopropoxy)methyl]quinolin-8-ol
- 5-[(1-Azido-3-chloropropan-2-yl)oxy]methylquinolin-8-ol
- 5-[(1,3-Diazidopropan-2-yl)oxy]methylquinolin-8-ol
Uniqueness
Compared to similar compounds, 5-[(Cyclohexyloxy)methyl]quinolin-8-ol exhibits unique properties due to the presence of the cyclohexyloxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the cyclohexyloxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-(cyclohexyloxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H19NO2/c18-15-9-8-12(14-7-4-10-17-16(14)15)11-19-13-5-2-1-3-6-13/h4,7-10,13,18H,1-3,5-6,11H2 |
InChI Key |
PMMQBDJFQVDLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


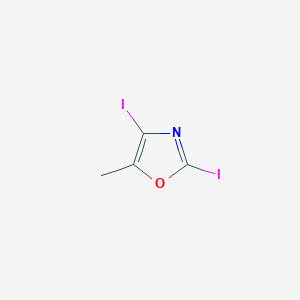
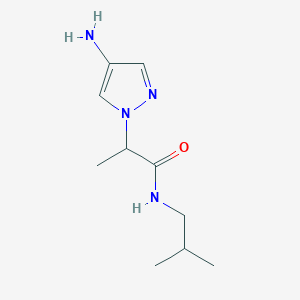
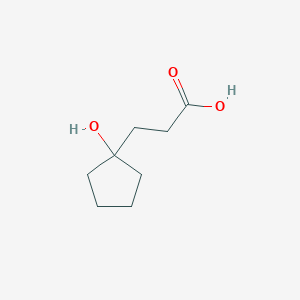
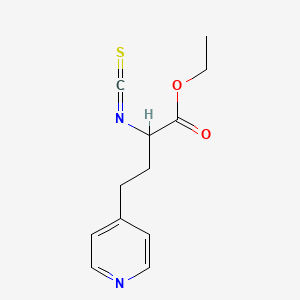
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
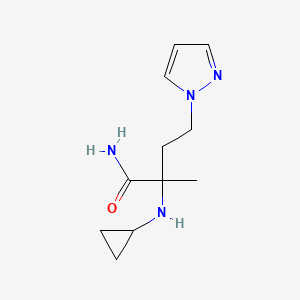
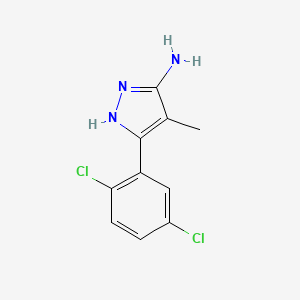
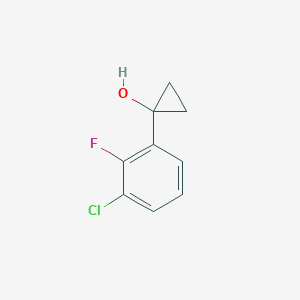
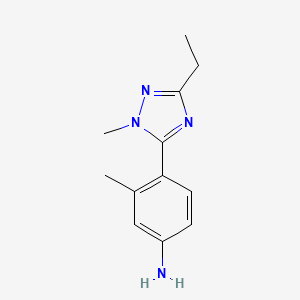



![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)

